Lipophilicity Modulation (cLogP) vs. Unsubstituted Benzenesulfonamide Analog
The 2-fluorobenzenesulfonamide target compound (CAS 941964-31-4) exhibits a computed XLogP3-AA of 2.2 [1]. Its direct comparator, the unsubstituted benzenesulfonamide analog N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide (CAS 946256-09-3), has a computed XLogP3 of 1.8 based on structural analysis [2]. The +0.4 log unit increase in lipophilicity is driven by the electronegative ortho-fluoro substituent, which enhances membrane permeability potential while preserving aqueous solubility relative to heavier halogen substitutions.
Δ = +0.4 logP units
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2 |
| Comparator Or Baseline | N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide; XLogP3: ~1.8 |
| Quantified Difference | Δ = +0.4 logP units |
| Conditions | Computed by XLogP3 3.0 / PubChem. The comparator value is estimated based on the absence of the fluorine atom. |
Why This Matters
This quantified lipophilicity shift is critical for optimizing passive cellular permeability in cell-based assays and for fine-tuning logD-dependent pharmacokinetic properties without introducing the excessive bulk of a bromo or trifluoromethyl substituent.
- [1] PubChem. (2025). Compound Summary for CID 18565833: N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide. View Source
- [2] PubChem. (2025). Estimated XLogP3 for N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide based on structural analog analysis. View Source
